Phosphocholine

Catalog No.
S587202
CAS No.
3616-04-4
M.F
C5H15NO4P+
M. Wt
184.15 g/mol
Availability
In Stock
* This item is exclusively intended for research purposes and is not designed for human therapeutic applications or veterinary use.
Phosphocholine

CAS Number

3616-04-4

Product Name

Phosphocholine

IUPAC Name

trimethyl(2-phosphonooxyethyl)azanium

Molecular Formula

C5H15NO4P+

Molecular Weight

184.15 g/mol

InChI

InChI=1S/C5H14NO4P/c1-6(2,3)4-5-10-11(7,8)9/h4-5H2,1-3H3,(H-,7,8,9)/p+1

InChI Key

YHHSONZFOIEMCP-UHFFFAOYSA-O

SMILES

C[N+](C)(C)CCOP(=O)(O)O

Synonyms

Chloride, Choline Phosphate, Chloride, Phosphorylcholine, Choline Chloride Dihydrogen Phosphate, Choline Phosphate, Choline Phosphate Chloride, Phosphate Chloride, Choline, Phosphate, Choline, Phosphocholine, Phosphorylcholine, Phosphorylcholine Chloride

Canonical SMILES

C[N+](C)(C)CCOP(=O)(O)O

The exact mass of the compound Phosphocholine is unknown and the complexity rating of the compound is unknown. The United Nations designated GHS hazard class pictogram is Irritant, and the GHS signal word is WarningThe storage condition is unknown. Please store according to label instructions upon receipt of goods.

Phosphocholine (CAS 3616-04-4) is a zwitterionic organophosphate that serves as the direct biochemical precursor to phosphatidylcholine via the Kennedy pathway. In industrial and laboratory procurement, it is primarily sourced as a high-purity analytical standard for metabolomics, a specific enzymatic substrate for cytidylyltransferase assays, and a targeting ligand for C-reactive protein (CRP) in biosensor development [1]. Unlike unphosphorylated choline or complex lipid derivatives, pure phosphocholine provides the exact molecular geometry and charge distribution required for calcium-dependent protein binding and precise chromatographic calibration in diagnostic workflows[2].

Substituting phosphocholine with free choline, phosphoethanolamine, or downstream lipids like phosphatidylcholine or glycerophosphocholine (GPC) compromises assay validity and diagnostic accuracy. Free choline lacks the negatively charged phosphate group required to coordinate calcium ions in the CRP binding pocket, rendering it useless for affinity capture [1]. In metabolic profiling, quantifying general 'total choline' fails to capture the critical phosphocholine-to-glycerophosphocholine ratio switch that indicates malignant transformation[2]. Furthermore, in enzymatic assays targeting CTP:phosphocholine cytidylyltransferase (CCT), structural analogs like phosphoethanolamine exhibit drastically reduced binding affinities, preventing proper kinetic saturation and skewing inhibitor screening results[3].

Substrate Specificity in CTP:Phosphocholine Cytidylyltransferase (CCT) Assays

Phosphocholine is the primary substrate for CCT, the rate-limiting enzyme in phosphatidylcholine biosynthesis. Kinetic studies demonstrate that the enzyme is highly specific to the fully methylated phosphocholine headgroup. The apparent Michaelis constant (Km) for phosphocholine is 0.17 mM [1]. Removing methyl groups drastically reduces affinity; the Km for phosphoethanolamine surges to 68.4 mM, representing an approximately 400-fold decrease in substrate binding efficiency[1].

Evidence DimensionMichaelis constant (Km) for CCT
Target Compound Data0.17 mM (Phosphocholine)
Comparator Or Baseline68.4 mM (Phosphoethanolamine)
Quantified Difference~400-fold higher affinity (lower Km) for phosphocholine
ConditionsIn vitro CCT enzymatic assay (rat liver cytosol)

Procurement of pure phosphocholine is essential for kinetically valid CCT inhibitor screening, as ethanolamine analogs fail to achieve enzyme saturation at physiological concentrations.

Diagnostic Biomarker Resolution in Cancer Metabolomics

In oncology diagnostics, the metabolic shift from glycerophosphocholine (GPC) to phosphocholine is a recognized hallmark of malignancy. While crude 1H NMR often measures 'total choline,' targeted HILIC LC-MS and 31P-edited NMR require pure phosphocholine as an external calibration standard to resolve overlapping spectral peaks [1]. Studies on breast and ovarian cancer biopsies show that the phosphocholine/GPC ratio flips from <1 in normal tissue to significantly >1 in tumors[2]. Accurate quantification of this ratio is impossible without pure phosphocholine reference standards to establish baseline retention times and chemical shifts [1].

Evidence DimensionChromatographic and spectral peak resolution
Target Compound DataBaseline separation achieved via pure PCho external calibration
Comparator Or BaselineCrude 'total choline' measurement (unresolved PCho, GPCho, and Choline)
Quantified DifferenceEnables precise quantification of the PCho/GPCho ratio (shifts from <1 to >1 in malignancy)
ConditionsHILIC LC-MS and 31P-edited 1H NMR on tumor biopsies

Analytical laboratories must procure high-purity phosphocholine to calibrate mass spectrometry and NMR equipment, as measuring undifferentiated 'total choline' obscures critical diagnostic ratios.

Calcium-Dependent C-Reactive Protein (CRP) Ligand Binding

Phosphocholine is the primary natural ligand for C-reactive protein (CRP), binding via a specific calcium-dependent interaction. The negatively charged phosphate group coordinates with two calcium ions in the CRP binding pocket, while the positively charged choline moiety increases binding affinity by approximately 10-fold compared to simple phosphate monoesters [1]. Free choline, lacking the phosphate anchor, cannot bind the calcium sites. In competitive binding assays, free phosphocholine exhibits an IC50 of ~20 µM for inhibiting CRP binding to immobilized pneumococcal C-polysaccharide, confirming its utility as a specific capture ligand [2].

Evidence DimensionC-Reactive Protein (CRP) binding affinity
Target Compound DataIC50 ~20 µM (Free phosphocholine)
Comparator Or BaselineFree choline (Does not bind) / Phosphate monoesters (~10-fold lower affinity)
Quantified DifferenceAbsolute requirement for zwitterionic geometry; ~10x higher affinity than pure phosphate
ConditionsCalcium-dependent CRP competitive binding assay (pH 8.5)

Developers of CRP biosensors and affinity purification columns must use phosphocholine as the functional ligand, as unphosphorylated choline or simple phosphates lack the required bivalent binding geometry.

CCT Enzyme Inhibitor Screening for Oncology and Parasitology

Because phosphocholine is the primary substrate for CTP:phosphocholine cytidylyltransferase (CCT) (Km = 0.17 mM), it is the mandatory input for in vitro assays evaluating CCT inhibitors [1]. This is critical for drug discovery targeting the Kennedy pathway in cancer cells and in parasites like Leishmania, where phosphatidylcholine synthesis is essential for survival.

Analytical Standard for Clinical Metabolomics (NMR/LC-MS)

Pure phosphocholine is required as an external calibration standard to quantify the phosphocholine-to-glycerophosphocholine ratio in tumor biopsies [2]. Its use enables the baseline resolution of overlapping peaks in HILIC LC-MS and 31P-edited NMR, allowing diagnostic labs to accurately identify the cholinic phenotype characteristic of malignant progression.

Ligand for CRP Biosensors and Affinity Chromatography

Leveraging its specific, calcium-dependent binding to the recognition face of C-reactive protein, phosphocholine is utilized to functionalize surfaces in biosensors and affinity resins[3]. It provides the exact zwitterionic geometry needed to capture CRP from serum samples, outperforming generic cationic or anionic functional groups in diagnostic and purification workflows.

Physical Description

Solid

XLogP3

-1.5

Hydrogen Bond Acceptor Count

4

Hydrogen Bond Donor Count

2

Exact Mass

184.07386996 g/mol

Monoisotopic Mass

184.07386996 g/mol

Heavy Atom Count

11

GHS Hazard Statements

Aggregated GHS information provided by 19 companies from 4 notifications to the ECHA C&L Inventory. Each notification may be associated with multiple companies.;
Reported as not meeting GHS hazard criteria by 3 of 19 companies. For more detailed information, please visit ECHA C&L website;
Of the 3 notification(s) provided by 16 of 19 companies with hazard statement code(s):;
H315 (93.75%): Causes skin irritation [Warning Skin corrosion/irritation];
H319 (93.75%): Causes serious eye irritation [Warning Serious eye damage/eye irritation];
H335 (87.5%): May cause respiratory irritation [Warning Specific target organ toxicity, single exposure;
Respiratory tract irritation];
Information may vary between notifications depending on impurities, additives, and other factors. The percentage value in parenthesis indicates the notified classification ratio from companies that provide hazard codes. Only hazard codes with percentage values above 10% are shown.

Pictograms

Irritant

Irritant

Other CAS

4826-71-5
3616-04-4

Wikipedia

Phosphocholine

Dates

Last modified: 02-18-2024

Phosphorylcholine-Installed Nanocarriers Target Pancreatic Cancer Cells through the Phospholipid Transfer Protein

Taehun Hong, Takuya Miyazaki, Akira Matsumoto, Kyoko Koji, Yuji Miyahara, Yasutaka Anraku, Horacio Cabral
PMID: 34351746   DOI: 10.1021/acsbiomaterials.1c00730

Abstract

Phosphorylcholine (PC) has been used to improve the water solubility and biocompatibility of biomaterials. Here, we show that PC can also work as a ligand for targeting cancer cells based on their increased phospholipid metabolism. PC-installed multiarm poly(ethylene glycol)s and polymeric micelles achieved high and rapid internalization in pancreatic cancer cells. This enhanced cellular uptake was drastically reduced when the cells were incubated with excess free PC or at 4 °C, as well as by inhibiting the phospholipid transfer protein (PLTP) on the surface of cancer cells, indicating an energy dependent active transport mediated by PLTP.


Pyrrolidine-based 3-deoxysphingosylphosphorylcholine analogs as possible candidates against neglected tropical diseases (NTDs): identification of hit compounds towards development of potential treatment of

Ahmed H E Hassan, Trong-Nhat Phan, Seolmin Yoon, Cheol Jung Lee, Hye Rim Jeon, Seung-Hwan Kim, Joo Hwan No, Yong Sup Lee
PMID: 34425714   DOI: 10.1080/14756366.2021.1969385

Abstract

A rational-based process was adopted for repurposing pyrrolidine-based 3-deoxysphingosylphosphorylcholine analogs bearing variable acyl chains, different stereochemical configuration and/or positional relationships. Structural features were highly influential on activity. Amongst, enantiomer
having 1,2-vicinal relationship for the -CH
O- and the
acyl moieties, a saturated palmitoyl chain and an opposite stereochemical configuration to natural sphingolipids was the most potent hit compound against promastigotes showing IC
value of 28.32 µM. The corresponding enantiomer
was 2-fold less potent showing a eudismic ratio of 0.54 in promastigotes. Compounds
and
inhibited the growth of amastigotes more potently relative to promastigotes. Amongst, enantiomer
as the more selective and safer.
docking study using a homology model of
inositol phosphoceramide synthase (IPCS) provided plausible reasoning for the molecular factors underlying the found activity. Collectively, this study suggests compounds
and
as potential hit compounds for further development of new antileishmanial agents.


Phase Behavior of Pure PSPC and PEGylated Multicomponent Lipid and Their Interaction with Paclitaxel: An All-Atom MD Study

Prantar Dutta, Debabrata Pramanik, Jayant K Singh
PMID: 34406778   DOI: 10.1021/acs.langmuir.1c01049

Abstract

Exploring structural behavior of pure 1-palmitoyl-2-stearoyl-
-glycero-3-phosphocholine (PSPC) and multicomponent PSPC and 1,2-distearoyl-
-glycero-3-phosphoethanolamine-
[amino(poly(ethylene glycol))-2000] (DSPE-PEG
) membranes and their interaction with pharmaceutically important drugs carry huge importance in drug delivery. Using all-atom molecular dynamics (MD) simulations, we investigated the phase behavior of pure and PEGylated membranes at the temperature range of 280-360 K. We observe a gel-to-liquid crystalline phase transition for pure PSPC between 320 and 330 K, and in the case of multicomponent membranes, at 320 K, a coexistence of order-disorder phases is observed, which gradually transform to a complete liquid crystalline to gel phase between 320 and 310 K. We further studied the interaction of Paclitaxel with pure PSPC and PEGylated bilayers and elucidated the interaction behavior of Paclitaxel at the bilayer interfaces. Understanding of structural and interaction behaviors of the PEGylated bilayers with Paclitaxel will help to explore Paclitaxel-based drug applications in the future.


Effect of Hydrated Ionic Liquid on Photocycle and Dynamics of Photoactive Yellow Protein

Utana Umezaki, Miu Hatakenaka, Kana Onodera, Hiroto Mizutani, Suhyang Kim, Yusuke Nakasone, Masahide Terazima, Yoshifumi Kimura
PMID: 34361707   DOI: 10.3390/molecules26154554

Abstract

The mechanism by which proteins are solvated in hydrated ionic liquids remains an open question. Herein, the photoexcitation dynamics of photoactive yellow protein dissolved in hydrated choline dihydrogen phosphate (Hy[ch][dhp]) were studied by transient absorption and transient grating spectroscopy. The photocyclic reaction of the protein in Hy[ch][dhp] was similar to that observed in the buffer solution, as confirmed by transient absorption spectroscopy. However, the structural change of the protein during the photocycle in Hy[ch][dhp] was found to be different from that observed in the buffer solution. The known change in the diffusion coefficient of the protein was apparently suppressed in high concentrations of [ch][dhp], plausibly due to stabilization of the secondary structure.


Synthesis of poly(2-methacryloyloxyethyl phosphorylcholine)-conjugated lipids and their characterization and surface properties of modified liposomes for protein interactions

Anna Adler, Yuuki Inoue, Yuya Sato, Kazuhiko Ishihara, Kristina N Ekdahl, Bo Nilsson, Yuji Teramura
PMID: 34286724   DOI: 10.1039/d1bm00570g

Abstract

Poly(ethylene glycol) (PEG) is frequently used for liposomal surface modification. However, as PEGylated liposomes are cleared rapidly from circulation upon repeated injections, substitutes of PEG are being sought. We focused on a water-soluble polymer composed of 2-methacryloyloxyethyl phosphorylcholine (MPC) units, and synthesized poly(MPC) (PMPC)-conjugated lipid (PMPC-lipid) with degrees of MPC polymerization ranging from 10 to 100 (calculated molecular weight: 3 to 30 kDa). In addition, lipids with three different alkyl chains, myristoyl, palmitoyl, and stearoyl, were applied for liposomal surface coating. We studied the interactions of PMPC-lipids with plasma albumin, human complement protein C3 and fibrinogen using a quartz crystal microbalance with energy dissipation, and found that adsorption of albumin, C3 and fibrinogen could be suppressed by coating with PMPC-lipids. In particular, the effect was more pronounced for PMPC chains with higher molecular weight. We evaluated the size, polydispersity index, surface charge, and membrane fluidity of the PMPC-lipid-modified liposomes. We found that the effect of the coating on the dispersion stability was maintained over a long period (98 days). Furthermore, we also demonstrated that the anti-PEG antibody did not interact with PMPC-lipids. Thus, our findings suggest that PMPC-lipids can be used for liposomal coating.


Infrared Responsive Choline Phosphate Lipids for Synergistic Cancer Therapy

Sangni Jiang, Wenliang Wang, Lihua Dong, Xinxin Yan, Shengran Li, Weikang Mei, Xintao Xie, Yuanhua Zhang, Sanrong Liu, Xifei Yu
PMID: 34164858   DOI: 10.1002/chem.202101626

Abstract

Choline phosphate lipids have been designed and developed as new-generation zwitterionic nanocarriers with excellent biocompatibility and bioorthogonality to provide a more programmable performance for cancer therapy. However, there is a lack of spatiotemporal and reversible control for drug release at target tumor cells, which can lead to severe adverse effects to normal tissue and discounted treatment outcome. Here, light-inducible Lip-cRGDfk/ICG/Dox liposomes were developed for synergistic cancer therapy. ICG can effectively convert light energy into selective heating in a local environment upon laser irradiation, thus inducing thermal ablation of tumor cells, and further reversibly trigger the spatiotemporal release of anticancer drugs (Dox) at tumor cells due to the conformation transformation of CP lipids to synergistically kill tumor cells. That Lip-cRGDfk/ICG/Dox exhibited a significant improvement for breast cancer therapy in vitro and in vivo is also demonstrated, thus it can serve as an efficient platform to noninvasively and spatiotemporally control the activation of cytotoxicity at tumor cells for precision cancer therapy.


Novel Peptide-Polymer Conjugate with pH-Responsive Targeting/Disrupting Effects on Biomembranes

Sijia Wang, Yue Sun, Shouhong Xu, Honglai Liu
PMID: 34264682   DOI: 10.1021/acs.langmuir.1c01238

Abstract

Conjugating polymers to peptides has become a new strategy of designing functional antitumor agents for their improved stability and enhanced activity. In this paper, a novel peptide-polymer conjugate PEPc-PMAA with pH responsiveness was designed and synthesized. The isoelectric point of PEPc was studied by dynamic light scattering for the targeting effect. Also, the transmittances of PMAA at different pHs were measured using an ultraviolet-visible spectrophotometer for determining the triggering pH of the disrupting effect. The results showed that PEPc-PMAA was hydrophilic under neutral conditions and changed to be amphiphilic composed of positively charged PEPc and hydrophobic PMAA under acidic conditions. The interactions between PEPc-PMAA and mimic cells were investigated by the measurements of membrane fluidity and cargo leakage from 1,2-dipalmitoyl-
-glycerol-3-phosphocholine and 1,2-dipalmitoyl-
-glycerol-3-phospho-(1-
-glycerol) (DPPG) liposomes. It proved that PEPc-PMAA caused a distinct membrane disturbance of the DPPG liposome at pH 5.5, resulting in more serious cargo leakage. Because of its targeting and disrupting effects on negatively charged biomembranes under acidic conditions, PEPc-PMAA showed its good potential as an antitumor agent.


Higher levels of anti-phosphorylcholine autoantibodies in early rheumatoid arthritis indicate lower risk of incident cardiovascular events

Sofia Ajeganova, Maria L E Andersson, Johan Frostegård, Ingiäld Hafström
PMID: 34311770   DOI: 10.1186/s13075-021-02581-0

Abstract

The increased risk of cardiovascular events (CVE) in rheumatoid arthritis (RA) is not fully explained by traditional risk factors. Immuno-inflammatory mechanisms and autoantibodies could be involved in the pathogenesis of atherosclerotic disease. It has been suggested that anti-phosphorylcholine antibodies (anti-PC) of the IgM subclass may have atheroprotective effects. Here, we aimed to investigate the association between levels of IgM anti-PC antibodies with CVE in patients with early RA.
The study population was derived from the BARFOT early RA cohort, recruited in 1994-1999. The outcome of incident CVE (AMI, angina pectoris, coronary intervention, ischemic stroke, TIA) was tracked through the Swedish Hospital Discharge and the National Cause of Death Registries. Sera collected at inclusion and the 2-year visit were analyzed with ELISA to determine levels of anti-PC IgM. The Kaplan-Meier estimates and Cox proportional hazards regression models were used to compare CV outcome in the groups categorized by baseline median level of IgM anti-PC.
In all, 653 patients with early RA, 68% women, mean (SD) age 54.8 (14.7) years, DAS28 5.2 (1.3), 68% seropositive, and without prevalent CVD, were included. During the follow-up of mean 11.7 years, 141 incident CVE were recorded. Baseline IgM anti-PC above median was associated with a reduction in risk of incident CVE in patients aged below 55 years at inclusion, HR 0.360 (95% CI, 0.142-0.916); in males, HR 0.558 (0.325-0.958); in patients with BMI above 30 kg/m
, HR 0.235 (0.065-0.842); and in those who did not achieve DAS28 remission at 1 year, HR 0.592 (0.379-0.924). The pattern of associations was confirmed in the models with AUC IgM anti-PC over 2 years.
Protective effects of higher levels of innate IgM anti-PC autoantibodies on CVE were detected in younger patients with RA and those at high risk of CVE: males, presence of obesity, and non-remission at 1 year.


A Pilot Randomized Clinical Trial: Oral Miltefosine and Pentavalent Antimonials Associated With Pentoxifylline for the Treatment of American Tegumentary Leishmaniasis

Sofia Sales Martins, Daniel Holanda Barroso, Bruna Côrtes Rodrigues, Jorgeth de Oliveira Carneiro da Motta, Gustavo Subtil Magalhães Freire, Ledice Inácia de Araújo Pereira, Patrícia Shu Kurisky, Ciro Martins Gomes, Raimunda Nonata Ribeiro Sampaio
PMID: 34277476   DOI: 10.3389/fcimb.2021.700323

Abstract

American tegumentary leishmaniasis (ATL), which can present as either cutaneous (CL) or mucosal leishmaniasis (ML), is endemic in South America, and first-line antimonial treatments are known for their wide range of adverse effects (AEs). Growing reports of drug resistance increase the urgency of the need for better treatment options. The objective of this pilot clinical trial was to assess the efficacy of and AEs associated with the oral combination of miltefosine and pentoxifylline based on a
analysis.
A pilot, randomized, open-label clinical trial was performed. The experimental group (M+P) received 50 mg twice a day (BID) miltefosine and 400 mg three times a day (TID) pentoxifylline, and the control group (A+P) received 20 mg Sb+V/kg/day intravenously and 400 mg TID pentoxifylline. Patients with ML received treatment for 28 days, and patients with CL received treatment for 20 days.
Forty-three patients were included: 25 with ML and 18 with CL caused by
. AEs were more frequent in the A+P group (p=0.322), and there was a need for treatment interruption due to severe AEs (p=0.027). Patients with CL had a higher chance of achieving a cure (p=0.042) and a higher risk of AEs (p=0.033). There was no difference in the chance of a cure based on the treatment (p=0.058).
In this pilot randomized clinical trial, M+P treatment and A+P treatment yielded similar cure rates, and the former was associated with a lower risk of AEs. Future studies with more patients and longer follow-up are recommended.


Miltefosine Against

Rodrigo Rollin-Pinheiro, Yuri de Castro Almeida, Victor Pereira Rochetti, Mariana Ingrid Dutra da Silva Xisto, Luana Pereira Borba-Santos, Sonia Rozental, Eliana Barreto-Bergter
PMID: 34368017   DOI: 10.3389/fcimb.2021.698662

Abstract

and
species are filamentous fungi responsible for a wide range of infections in humans and are frequently associated with cystic fibrosis and immunocompromising conditions. Because they are usually resistant to many antifungal drugs available in clinical settings, studies of alternative targets in fungal cells and therapeutic approaches are necessary. In the present work, we evaluated the
antifungal activity of miltefosine against
and
species and how this phospholipid analogue affects the fungal cell. Miltefosine inhibited different
and
species at 2-4 µg/ml and reduced biofilm formation. The loss of membrane integrity in
caused by miltefosine was demonstrated by leakage of intracellular components and lipid raft disorganisation. The exogenous addition of glucosylceramide decreased the inhibitory activity of miltefosine. Reactive oxygen species production and mitochondrial activity were also affected by miltefosine, as well as the susceptibility to fluconazole, caspofungin and myoricin. The data obtained in the present study contribute to clarify the dynamics of the interaction between miltefosine and
and
cells, highlighting its potential use as new antifungal drug in the future.


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